3,4-Diamino-N-(but-3-yn-1-yl)benzamide
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Overview
Description
3,4-Diamino-N-(but-3-yn-1-yl)benzamide is an organic compound with the molecular formula C11H13N3O It is characterized by the presence of two amino groups at the 3 and 4 positions on the benzene ring, and a but-3-yn-1-yl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-N-(but-3-yn-1-yl)benzamide typically involves the reaction of 3,4-diaminobenzoic acid with but-3-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-N-(but-3-yn-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, reduction can produce amines, and substitution can result in various alkylated or acylated derivatives.
Scientific Research Applications
3,4-Diamino-N-(but-3-yn-1-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-Diamino-N-(but-3-yn-1-yl)benzamide involves its interaction with molecular targets through the formation of covalent bonds. The amino groups can form hydrogen bonds or ionic interactions with biological molecules, while the but-3-yn-1-yl group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminobenzoic acid: Similar structure but lacks the but-3-yn-1-yl group.
N-(but-3-yn-1-yl)benzamide: Similar structure but lacks the amino groups on the benzene ring.
4-Amino-N-(but-3-yn-1-yl)benzamide: Similar structure but has only one amino group.
Uniqueness
3,4-Diamino-N-(but-3-yn-1-yl)benzamide is unique due to the presence of both amino groups and the but-3-yn-1-yl group, which allows for a wide range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound in various fields of research and applications.
Properties
IUPAC Name |
3,4-diamino-N-but-3-ynylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-3-6-14-11(15)8-4-5-9(12)10(13)7-8/h1,4-5,7H,3,6,12-13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWBKDWZLACPPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=CC(=C(C=C1)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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